molecular formula C12H17N B2458732 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine CAS No. 1478287-79-4

1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine

Cat. No.: B2458732
CAS No.: 1478287-79-4
M. Wt: 175.275
InChI Key: FPLRSVLVTJHGOC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine is an organic compound with a unique structure that combines an indene moiety with a propan-1-amine group

Mechanism of Action

Target of Action

The primary targets of the compound 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine are currently unknown. This compound is structurally similar to indole and imidazole derivatives, which are known to interact with a wide range of biological targets . .

Mode of Action

Based on its structural similarity to indole and imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Indole and imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. The compound’s bioavailability, half-life, and clearance rate are unknown. Its structural similarity to indole and imidazole derivatives suggests that it may have similar pharmacokinetic properties .

Result of Action

Indole and imidazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is stored at a temperature of 4 degrees Celsius, suggesting that it may be sensitive to heat .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of an indene moiety with a propan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLRSVLVTJHGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478287-79-4
Record name 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine
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